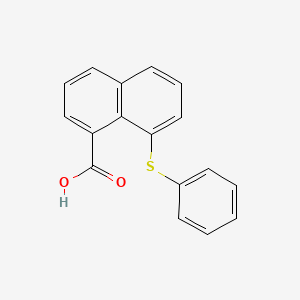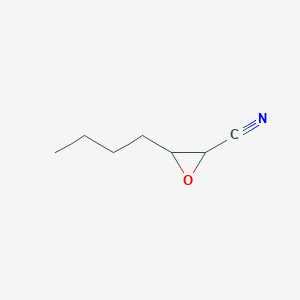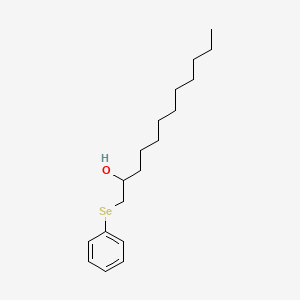
2-Dodecanol, 1-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecanol, 1-(phenylseleno)- is an organic compound that belongs to the class of selenoethers It is characterized by the presence of a phenylseleno group attached to the 2-dodecanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecanol, 1-(phenylseleno)- typically involves the reaction of 2-dodecanol with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-dodecanol is replaced by the phenylseleno group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-Dodecanol, 1-(phenylseleno)- are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecanol, 1-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides, which can further undergo elimination reactions to form alkenes.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding alcohol.
Substitution: The phenylseleno group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol are commonly used solvents.
Major Products
Alkenes: Formed through selenoxide elimination reactions.
Alcohols: Formed through reduction reactions.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Dodecanol, 1-(phenylseleno)- has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of alkenes through selenoxide elimination.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: Explored for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Studied for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Dodecanol, 1-(phenylseleno)- involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing the oxidative state of the compound and its reactivity. The molecular targets and pathways involved include:
Redox Enzymes: The compound can interact with redox enzymes, influencing cellular redox balance.
Signal Transduction Pathways: The phenylseleno group can modulate signal transduction pathways by affecting the oxidative state of signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanol: A fatty alcohol with similar structural features but lacking the phenylseleno group.
Phenylselenol: A compound with a phenylseleno group but a different alkyl backbone.
Selenoxides: Compounds formed through the oxidation of selenoethers, including 2-Dodecanol, 1-(phenylseleno)-.
Uniqueness
2-Dodecanol, 1-(phenylseleno)- is unique due to the presence of both a long alkyl chain and a phenylseleno group
Eigenschaften
CAS-Nummer |
60221-17-2 |
|---|---|
Molekularformel |
C18H30OSe |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-phenylselanyldodecan-2-ol |
InChI |
InChI=1S/C18H30OSe/c1-2-3-4-5-6-7-8-10-13-17(19)16-20-18-14-11-9-12-15-18/h9,11-12,14-15,17,19H,2-8,10,13,16H2,1H3 |
InChI-Schlüssel |
HPZXMGBLINTFJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C[Se]C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)

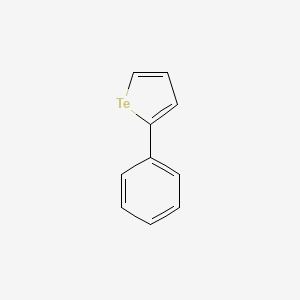

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
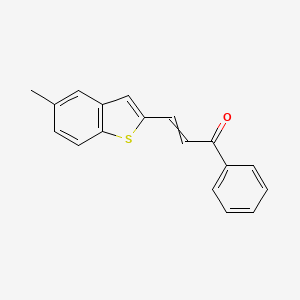
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)

